N-(4-cyanophenyl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(4-cyanophenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxamide group at the 3-position and a 4-cyanophenyl group at the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with 4-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-aminophenyl-2-methylfuran-3-carboxamide.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-cyanophenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-methylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)thiourea: Similar structure but with a thiourea group instead of a carboxamide.
N-(4-cyanophenyl)glycine: Contains a glycine moiety instead of a furan ring.
5’-(4-cyanophenyl)-2,2’-bifuran-5-carbonitrile: Contains a bifuran structure with a cyanophenyl group .
Uniqueness
N-(4-cyanophenyl)-2-methylfuran-3-carboxamide is unique due to the presence of both a furan ring and a carboxamide group, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C13H10N2O2 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H10N2O2/c1-9-12(6-7-17-9)13(16)15-11-4-2-10(8-14)3-5-11/h2-7H,1H3,(H,15,16) |
InChI Key |
XZACGCNPOKCPAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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